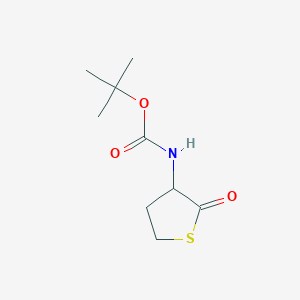

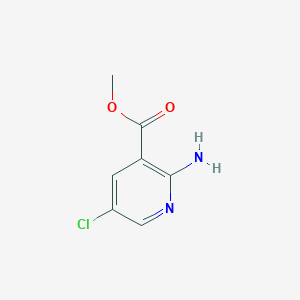

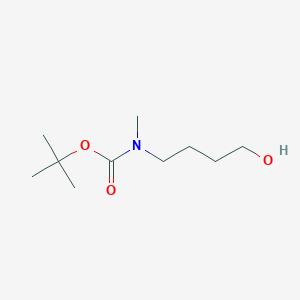

![molecular formula C13H17N3O B1316278 1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 53786-10-0](/img/structure/B1316278.png)

1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

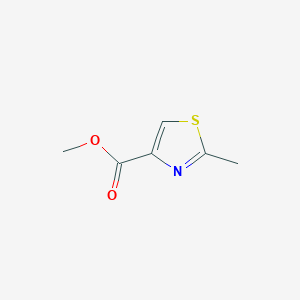

“1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one” is a chemical compound with the molecular formula C13H17N3O. It has a molecular weight of 231.3 . This compound is a synthetic fragment that plays a significant role in drug design .

Synthesis Analysis

Piperidines, including “1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one”, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Molecular Structure Analysis

The molecular structure of “1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one” includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .

科学的研究の応用

Pharmacokinetics and Cancer Treatment

The compound has been studied for its pharmacokinetics and potential application in cancer treatment. Specifically, it has been investigated as a potent, selective anaplastic lymphoma kinase (ALK) inhibitor. The compound underwent mouse-specific enzymatic hydrolysis in plasma, resulting in a primary amine product (M1) and exhibited high clearance and a short half-life. Efforts to minimize hydrolysis led to the discovery of several analogs with improved stability in mouse plasma, although they also showed reduced potency against ALK (Teffera et al., 2013).

Synthesis and Molecular Studies

The synthesis of related compounds has been a significant area of research. A convenient preparation method for 3- and 4-(1H-azol-1-yl)piperidines was developed, extending to benzo analogues of the title compounds (Shevchuk et al., 2012). Additionally, electrochemical, thermodynamic, and quantum chemical studies were conducted on synthesized benzimidazole derivatives, including the 1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one, to evaluate their role as corrosion inhibitors for steel in acidic environments, demonstrating their chemical versatility and potential applications in materials science (Yadav et al., 2016).

Serotonin Receptors and Central Nervous System

Research has also explored the synthesis of tertiary amine-bearing compounds, including the target compound, for their potential as ligands for serotonin receptors. These compounds were evaluated for their potential as dual 5-HT7/5-HT2A serotonin receptors ligands, with studies focusing on the structure-activity relationship and their ability to cross the blood-brain barrier, indicating applications in the central nervous system (Deau et al., 2015).

Antimicrobial and Antifungal Activity

The compound and its derivatives have also shown significant biological activity, including antimicrobial and antifungal effects. Novel analogs were synthesized and characterized, showing significant activity against standard strains, indicating potential applications in combating microbial and fungal infections (ANISETTI et al., 2012).

作用機序

Target of Action

It’s worth noting that benzimidazole derivatives have been reported to exhibit a broad spectrum of biological activities . Similarly, piperidin-4-ol derivatives have been evaluated for potential treatment of HIV, with a focus on finding CCR5 antagonists .

Mode of Action

It’s generally understood that drugs work by binding to a receptor, which produces a cellular action . In the case of benzimidazole and piperidin-4-ol derivatives, they are believed to interact with their targets to produce their respective biological effects .

Biochemical Pathways

The benzimidazole moiety has been associated with antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . This suggests that the compound could potentially interact with multiple biochemical pathways.

Pharmacokinetics

The compound’s molecular weight, density, and boiling point have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

A series of 4-(2-keto-1-benzimidazolinyl)piperidine have been synthesized and tested for leishmanicidal and anticancer activities . Some derivatives exhibited significant cytotoxic effects on HeLa cells .

Action Environment

It’s generally understood that factors such as temperature, ph, and the presence of other compounds can influence the action and stability of a compound .

特性

IUPAC Name |

1-methyl-3-piperidin-4-ylbenzimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-15-11-4-2-3-5-12(11)16(13(15)17)10-6-8-14-9-7-10/h2-5,10,14H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWTUUDVRSEVLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(C1=O)C3CCNCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565507 |

Source

|

| Record name | 1-Methyl-3-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one | |

CAS RN |

53786-10-0 |

Source

|

| Record name | 1-Methyl-3-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Why is 4-(2-keto-3-methyl-1-benzimidazolinyl)piperidine, also known as [18F]FMB, particularly useful for studying dopamine D2 receptors in this research?

A1: [18F]FMB is a radioligand with high affinity for dopamine D2 receptors. [] This makes it suitable for Positron Emission Tomography (PET) imaging, allowing researchers to visualize and quantify D2 receptor binding in vivo. The study uses [18F]FMB to investigate how D2 receptor binding is affected by pharmacological challenges that alter dopamine levels or receptor availability. This provides insights into the dynamics of the dopamine system and its response to various interventions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

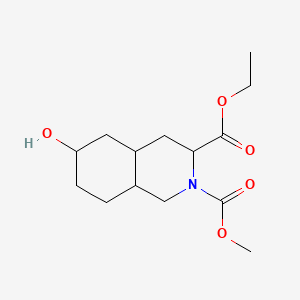

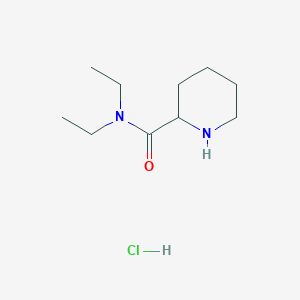

![N-Methyl-N-{3-[3-(trifluoromethyl)-phenoxy]benzyl}amine](/img/structure/B1316207.png)